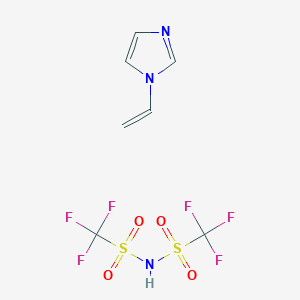

1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide

概要

説明

1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide is a compound that belongs to the class of ionic liquids. These are salts in the liquid state, which are typically composed of organic cations and inorganic anions. This particular compound is known for its unique properties, such as high thermal stability, low volatility, and excellent ionic conductivity. It is widely used in various scientific and industrial applications due to these characteristics.

準備方法

The synthesis of 1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide typically involves the reaction of 1-vinylimidazole with bis(trifluoromethanesulfonyl)imide. The process can be carried out under inert gas conditions to prevent moisture from affecting the reaction. The reaction is usually performed at room temperature, and the product is purified through recrystallization or other suitable methods .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.

化学反応の分析

1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide undergoes various chemical reactions, including:

Polymerization: This compound can undergo polymerization reactions, especially under ultraviolet light, to form polymeric ionic liquids.

Substitution Reactions: It can participate in substitution reactions where the vinyl group reacts with other chemical species, leading to the formation of new compounds.

Complex Formation: The imidazolium cation can form complexes with various metal ions, which can be useful in catalysis and other applications.

Common reagents used in these reactions include divinylbenzene for polymerization and various metal salts for complex formation. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Electrolytes for Energy Storage

Lithium-Ion Batteries : This compound is utilized as an effective electrolyte in lithium-ion batteries. Its ionic conductivity significantly enhances battery performance by improving charge transfer and stability during cycling. Research indicates that the incorporation of 1-vinylimidazolium bis(trifluoromethanesulfonyl)imide can lead to higher energy density and longer lifespan of batteries due to its ability to maintain stability under high temperatures and voltages .

Polymer Production

Specialty Polymers : The compound is instrumental in the synthesis of specialty polymers that exhibit unique properties such as thermal stability and chemical resistance. These polymers find applications in coatings, adhesives, and other materials requiring durability and performance under extreme conditions. The polymerization process can be initiated through UV light or heat, allowing for the creation of polymeric ionic liquids that have enhanced functionalities .

Catalysis

Chemical Reactions : this compound acts as a catalyst in various organic synthesis reactions. It facilitates faster reaction rates and higher yields by forming complexes with metal ions, which enhances their catalytic properties. This application is particularly beneficial in industrial settings where efficiency and cost-effectiveness are critical .

Biomedical Applications

Drug Delivery Systems : The biocompatibility of this compound allows it to be employed in drug delivery systems. It can improve the solubility and stability of pharmaceutical compounds, thus enhancing their therapeutic efficacy. Research is ongoing to explore its potential in stabilizing proteins and other biological molecules, which could lead to advancements in biochemical research and medical applications .

Advanced Materials Development

Fluorinated Materials : The incorporation of fluorine atoms in the structure of this compound results in materials with low surface energy. This property makes it suitable for anti-fogging and anti-icing coatings, which are valuable in various industries including automotive and aerospace .

Case Study 1: Lithium-Ion Battery Performance

A study demonstrated that lithium-ion batteries utilizing this compound as an electrolyte exhibited a significant increase in charge-discharge cycles compared to traditional electrolytes. The improved ionic conductivity facilitated better ion mobility within the battery, leading to enhanced overall performance.

Case Study 2: Polymer Membrane Development

Research focused on the preparation of gradient porous polymer membranes using poly(ionic liquid) derived from this compound showed promising results in terms of self-healing properties and solvent responsiveness. These membranes could serve as advanced materials for filtration applications or as sensors due to their unique structural characteristics .

作用機序

The mechanism of action of 1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide is largely dependent on its ionic nature. The imidazolium cation interacts with various molecular targets through ionic interactions, hydrogen bonding, and π-π stacking. These interactions can influence the stability and reactivity of the compound in different environments .

In polymerization reactions, the vinyl group undergoes radical polymerization, leading to the formation of long polymer chains. In complex formation, the imidazolium cation coordinates with metal ions, enhancing their catalytic properties.

類似化合物との比較

1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide can be compared with other similar compounds, such as:

1-Butyl-3-vinylimidazolium Bis(trifluoromethanesulfonyl)imide: This compound has a butyl group instead of a vinyl group, which affects its reactivity and applications.

1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide: This compound has an ethyl and a methyl group, making it less reactive in polymerization reactions but useful in other applications.

The uniqueness of this compound lies in its vinyl group, which allows it to undergo polymerization reactions, making it highly valuable in the synthesis of polymeric ionic liquids.

生物活性

1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide (VIm-TFSI) is a member of the class of ionic liquids, which are salts that are liquid at room temperature. This compound has garnered attention in various fields, including chemistry, biology, and materials science, due to its unique properties such as high thermal stability, low volatility, and excellent ionic conductivity. This article delves into the biological activity of VIm-TFSI, exploring its mechanisms of action, applications in biological systems, and relevant research findings.

Overview of Biological Activity

Research indicates that VIm-TFSI exhibits notable biological activity, particularly in biochemical processes. Its ionic nature allows it to interact with various biomolecules, influencing cellular functions and enzymatic activities. Below are some key areas where VIm-TFSI demonstrates biological relevance:

- Gene Delivery Systems : Studies have shown that imidazolium-based ionic liquids can serve as effective gene delivery vectors. For instance, poly[3-butyl-1-vinylimidazolium L-proline salt] has been demonstrated to intercalate with DNA, protecting genetic material from enzymatic degradation .

- Enzymatic Interactions : VIm-TFSI can form stable complexes with enzymes, potentially altering their conformation and activity. This property is significant for applications in drug delivery systems and biochemical assays .

- Toxicity Studies : The toxicity of imidazolium salts varies based on their structure. Research indicates that VIm-TFSI has relatively low toxicity compared to other ionic liquids, making it suitable for various biological applications .

The mechanism by which VIm-TFSI exerts its biological effects is primarily through ionic interactions and hydrogen bonding. The imidazolium cation interacts with target biomolecules, affecting their stability and reactivity:

- Polymerization Reactions : The vinyl group in VIm-TFSI allows for radical polymerization, leading to the formation of polymeric ionic liquids that can stabilize proteins and other biological molecules .

- Cellular Signaling : VIm-TFSI has been shown to impact kinase activities and transcription factor interactions, leading to changes in cellular metabolism and function .

Case Studies and Research Findings

Several studies have explored the biological activity of VIm-TFSI:

- Gene Delivery Efficacy : In a study examining the use of polymeric imidazolium ionic liquids as gene delivery vectors, it was found that these compounds could effectively protect DNA from degradation while facilitating cellular uptake .

- Antimicrobial Properties : Research on the antimicrobial activity of various imidazolium salts suggests that VIm-TFSI exhibits potential as an antimicrobial agent, particularly against certain bacterial strains at moderate concentrations .

- Impact on Cellular Growth : A study indicated that at moderate concentrations, imidazolium salts can promote bacterial adaptation; however, at higher concentrations, they inhibit growth . This dual effect highlights the importance of concentration in determining biological outcomes.

Comparative Analysis

The unique structure of VIm-TFSI positions it favorably among similar compounds. Below is a comparison with other related ionic liquids:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide | C8H10F6N3O4S2 | Commonly used as an electrolyte; less sterically hindered than VIm-TFSI. |

| 1-Butyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide | C10H14F6N3O4S2 | Exhibits higher viscosity; often used in extraction processes. |

| 3-Ethyl-1-vinylimidazolium Bis(trifluoromethanesulfonyl)imide | C9H10F6N3O4S2 | Known for lower toxicity; used in green chemistry applications. |

特性

IUPAC Name |

1-ethenylimidazole;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2.C2HF6NO4S2/c1-2-7-4-3-6-5-7;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h2-5H,1H2;9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFZHDDKAVGFIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C=CN=C1.C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F6N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013027-27-4 | |

| Record name | 1-Vinylimidazolium Bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does PVI-TFSI interact with pollutants like methyl blue and chromium ions in water, and what are the downstream effects of this interaction?

A1: PVI-TFSI demonstrates a strong affinity for both methyl blue, an organic dye, and chromium ions [Cr(VI)], a heavy metal pollutant. The interaction mechanism differs for each pollutant:

- Methyl blue: The adsorption of methyl blue onto PVI-TFSI is primarily driven by electrostatic interactions between the positively charged imidazolium cations in the polymer and the negatively charged sulfonate groups in the dye molecule [].

- Chromium ions [Cr(VI)]: The adsorption mechanism for Cr(VI) is likely a combination of electrostatic interactions with the polymer's anions and potential chelation or complexation with the imidazolium rings [].

Q2: What is the significance of the Langmuir adsorption model in understanding the interaction of PVI-TFSI with methyl blue and Cr(VI)?

A2: The research found that the adsorption of both methyl blue and Cr(VI) onto PVI-TFSI follows the Langmuir adsorption model []. This finding implies:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。